(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal
Overview
Description
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal: is an organic compound that features a tert-butoxycarbonyl group attached to an amino group, which is further connected to a chiral carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid.
Reduction: (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanol.
Substitution: (2S,3S)-2-amino-3-methylpentanal.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various complex organic molecules. Its protected amino group allows for selective reactions at other functional groups.
Biology: In biological research, (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the chemical industry, it is used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
- (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid
- (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanol
- (2S,3S)-2-amino-3-methylpentanal
Comparison: Compared to its analogs, (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal is unique due to its aldehyde functional group, which allows for a broader range of chemical reactions. The presence of the tert-butoxycarbonyl group also provides additional stability and selectivity in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAJMSZVZJPOQ-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C=O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C=O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-55-1 | |
Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-formyl-2-methylbutyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87694-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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